![molecular formula C11H11N3O B13091303 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)
1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring, known for its biological activity, and the pyridine ring, a common scaffold in drug design, makes this compound particularly noteworthy.
Vorbereitungsmethoden
The synthesis of 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Rings: The final step involves coupling the pyrazole and pyridine rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions and participate in electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one can be compared with similar compounds such as:
1-(4-Pyridyl)-3-methyl-1H-pyrazole: This compound lacks the ethanone linker, making it less versatile in terms of chemical modifications.
2-(3-Methyl-1H-pyrazol-1-yl)pyridine: Similar in structure but with different electronic properties due to the position of the pyrazole ring.
1-(3-Methyl-1H-pyrazol-1-yl)-2-(pyridin-4-yl)ethanone: A positional isomer with different reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for diverse chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-[2-(3-methylpyrazol-1-yl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-4-6-14(13-8)11-7-10(9(2)15)3-5-12-11/h3-7H,1-2H3 |
InChI-Schlüssel |
UZQQLJLYIQZYPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)C2=NC=CC(=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


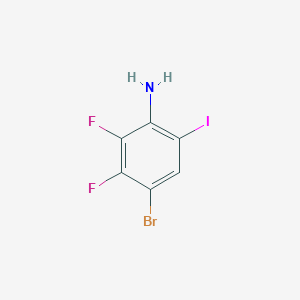

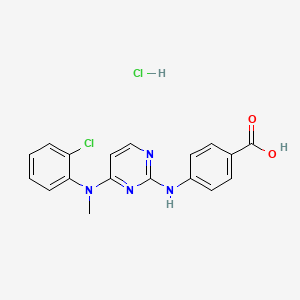
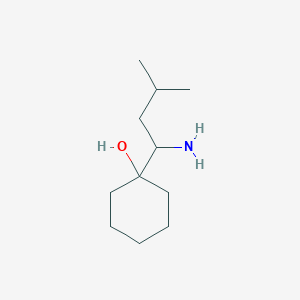
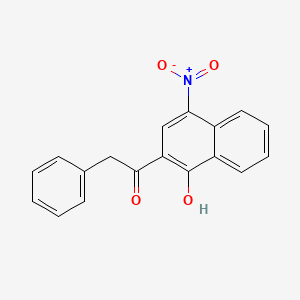
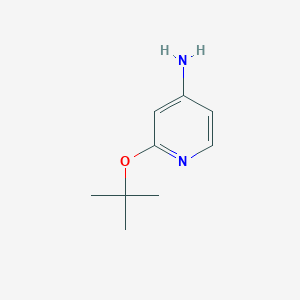
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
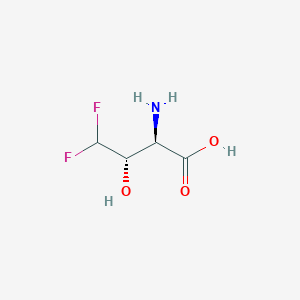
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
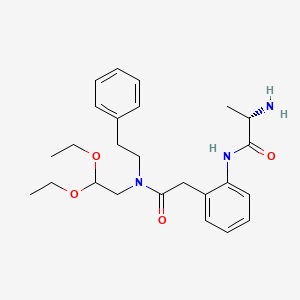
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)

![3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)

